

Application Notes and Protocols for BET Inhibitor I-BET762 (GSK525762A)

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Compound of Interest

Compound Name: *Bet-IN-21*
Cat. No.: *B12387920*

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Product: I-BET762 (Molibresib, GSK525762A) Target: Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4)

Introduction: I-BET762, also known as Molibresib or GSK525762A, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.^{[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]} BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers. I-BET762 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with chromatin and subsequent transcriptional activation. This inhibitory activity leads to the downregulation of key oncogenes such as c-Myc and modulation of inflammatory signaling pathways, making I-BET762 a valuable tool for research in oncology and immunology.

Recent studies have highlighted the role of BET inhibitors in modulating the interleukin-21 (IL-21) signaling pathway. IL-21 is a cytokine that plays a critical role in the differentiation and function of various immune cells, including T helper 17 (Th17) cells, which are implicated in autoimmune diseases. BET inhibitors have been shown to suppress the transcription of IL-21 and other key genes involved in Th17 cell differentiation and function.

These application notes provide an overview of the suppliers, properties, and detailed protocols for the use of I-BET762 in cell-based and in vivo experiments relevant to its effects on the IL-21 signaling pathway and T-cell function.

Supplier and Catalog Information

I-BET762 is available from several commercial suppliers under various names and catalog numbers. Below is a summary of some of the key suppliers:

Supplier	Product Name	Catalog Number
Tocris Bioscience	I-BET 762	6521
MSE Supplies	Tribioscience I-BET762	TBI4122
Selleck Chemicals	Molibresib (I-BET-762)	S7189
Cayman Chemical	I-BET762	11395
MedChemExpress	Molibresib (I-BET762)	HY-13032
MyBioSource	GSK 525762A (I-BET-762), Inhibitor	MBS384838
Probechem	I-BET762	PC-43340
Cell Signaling Technology	I-BET762 (GSK525762A)	45122

Chemical and Physical Properties

Property	Value
Alternate Names	GSK525762A, Molibresib
CAS Number	1260907-17-2
Molecular Formula	C ₂₂ H ₂₂ ClN ₅ O ₂
Molecular Weight	423.90 g/mol
Purity	Typically ≥98% (HPLC)
Solubility	Soluble in DMSO (up to 25 mg/mL) and Ethanol (up to 25 mg/mL)
Storage	Store as a solid at -20°C for up to 1 year. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.

Quantitative Data Summary

The following tables summarize the quantitative effects of I-BET762 from various published studies.

Table 1: In Vitro Efficacy of I-BET762

Cell Line	Assay	Endpoint	IC ₅₀ / EC ₅₀	Reference
MDA-MB-231 (Human Breast Cancer)	MTT Assay	Proliferation	0.46 ± 0.4 μM	[1]
HepG2 (Human Liver Cancer)	Luciferase Reporter Assay	ApoA1 Gene Expression	EC ₅₀ = 0.7 μM	[2]
Aspc-1 (Human Pancreatic Cancer)	Cell Viability	Proliferation	231 nM	[3]
CAPAN-1 (Human Pancreatic Cancer)	Cell Viability	Proliferation	990 nM	[3]
PANC-1 (Human Pancreatic Cancer)	Cell Viability	Proliferation	2550 nM	[3]

Table 2: Effect of I-BET762 on Gene and Protein Expression

Cell Type / Model	Treatment	Target	Effect	Reference
MDA-MB-231 cells	0.25 μ M I-BET762	c-Myc	Downregulation	[1]
MDA-MB-231 cells	0.25 μ M I-BET762	p27	Upregulation	[1]
PyMT mouse model	60 mg/kg I-BET762	pSTAT3	Significant decrease	[1]
LNCaP cells	0.5 μ M I-BET762	MYC signature genes	Downregulation	[6]
Naïve CD4+ T cells	500 nM I-BET762	GM-CSF, IL-17	Downregulation	[9]
Naïve CD4+ T cells	500 nM I-BET762	IL-10, Lag3, Egr2	Upregulation	[9]
IFN γ /LPS-stimulated mice	I-BET-762	MCP-1, KC	Suppression of expression and protein levels	[18]

Experimental Protocols

Cell Culture and Treatment with I-BET762

This protocol describes the general procedure for treating adherent cancer cell lines with I-BET762 to assess its effects on cell proliferation and protein expression.

Materials:

- Cancer cell line of interest (e.g., MDA-MB-231)
- Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)
- I-BET762 stock solution (10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)

- Trypsin-EDTA
- Cell culture plates (e.g., 6-well or 96-well)
- Incubator (37°C, 5% CO₂)

Protocol:

- Cell Seeding:
 - Culture cells to ~80% confluency in a T-75 flask.
 - Wash cells with PBS and detach using Trypsin-EDTA.
 - Resuspend cells in complete growth medium and perform a cell count.
 - Seed cells into the desired plate format at an appropriate density (e.g., 5,000 cells/well for a 96-well plate for proliferation assays; 2.5×10^5 cells/well for a 6-well plate for protein analysis).
 - Incubate overnight to allow cells to attach.
- I-BET762 Treatment:
 - Prepare serial dilutions of I-BET762 in complete growth medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. A vehicle control (DMSO only) must be included.
 - Remove the old medium from the cells and add the medium containing the different concentrations of I-BET762 or vehicle control.
 - Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
- Downstream Analysis:
 - For proliferation assays (e.g., MTT, CellTiter-Glo), follow the manufacturer's instructions.
 - For protein analysis (Western Blot), proceed to cell lysis.

Western Blotting for c-Myc and p27

This protocol details the detection of c-Myc and p27 protein levels in cells treated with I-BET762.

Materials:

- Treated cells in a 6-well plate
- Ice-cold PBS
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer (2x)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-c-Myc, anti-p27, anti- β -actin)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Cell Lysis:
 - After treatment, place the 6-well plate on ice and wash the cells twice with ice-cold PBS.

- Add 100-200 μ L of ice-cold RIPA buffer to each well and scrape the cells.
- Transfer the lysate to a pre-chilled microfuge tube and incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Protein Quantification:
 - Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentrations of all samples.
 - Mix 20-30 μ g of protein with an equal volume of 2x Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5 minutes.
 - Load the samples onto an SDS-PAGE gel and run at 100-150V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-c-Myc, anti-p27, and a loading control like anti- β -actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system.

In Vitro Th17 Differentiation Assay

This protocol describes the differentiation of naïve CD4⁺ T cells into Th17 cells and the assessment of the effect of I-BET762 on this process.

Materials:

- Naïve CD4⁺ T cells isolated from human peripheral blood or mouse spleen
- T-cell activation reagents (e.g., anti-CD3/CD28 beads or plate-bound antibodies)
- Complete T-cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep, 2-mercaptoethanol)
- Th17 polarizing cytokines: TGF- β 1 (2.5 ng/mL), IL-6 (30 ng/mL), IL-23 (20 ng/mL), IL-1 β (25 ng/mL)
- Neutralizing antibodies: anti-IFN- γ (10 μ g/mL), anti-IL-4 (10 μ g/mL)
- I-BET762 stock solution (10 mM in DMSO)
- Cell stimulation cocktail (PMA, Ionomycin, Brefeldin A)
- Antibodies for flow cytometry (anti-CD4, anti-IL-17A)
- Fixation/Permeabilization buffers

Protocol:

- T-Cell Activation and Differentiation:
 - Isolate naïve CD4+ T cells using a cell isolation kit.
 - Activate the cells with anti-CD3/CD28 beads or on plates coated with anti-CD3/CD28 antibodies.
 - Culture the cells in the presence of the Th17 polarizing cytokine cocktail and neutralizing antibodies.
 - Add I-BET762 at the desired concentration (e.g., 150 nM) or vehicle control (DMSO) at the beginning of the culture.
 - Culture the cells for 3-6 days at 37°C, 5% CO₂.
- Intracellular Cytokine Staining:
 - Restimulate the differentiated T cells with a cell stimulation cocktail (PMA, Ionomycin, Brefeldin A) for 4-6 hours.
 - Harvest the cells and stain for surface markers (e.g., CD4).
 - Fix and permeabilize the cells using a fixation/permeabilization kit.
 - Stain for intracellular IL-17A.
- Flow Cytometry Analysis:
 - Acquire the stained cells on a flow cytometer.
 - Analyze the percentage of CD4+IL-17A+ cells in the I-BET762-treated and control groups.

In Vivo Administration of I-BET762 in a Mouse Model

This protocol provides a general guideline for the oral administration of I-BET762 to mice.

Materials:

- I-BET762

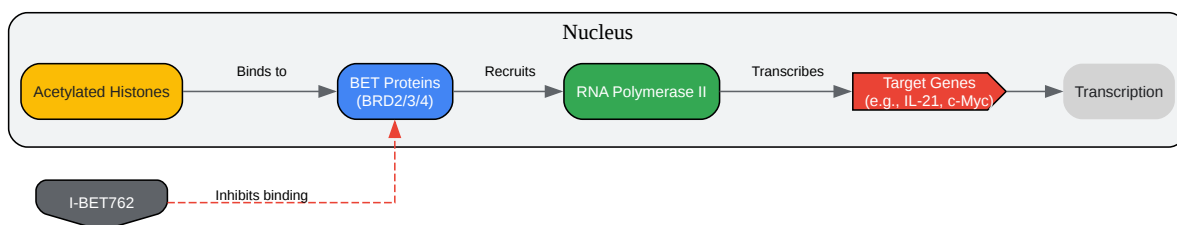
- Vehicle (e.g., 1% methylcellulose with 0.2% SDS, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Mice (e.g., C57BL/6 or a specific disease model)
- Oral gavage needles

Protocol:

- Preparation of Dosing Solution:
 - Prepare a homogenous suspension of I-BET762 in the chosen vehicle at the desired concentration (e.g., 60 mg/kg body weight). Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
- Administration:
 - Weigh each mouse to determine the exact volume of the dosing solution to be administered.
 - Administer the I-BET762 suspension or vehicle control to the mice via oral gavage.
 - Administer daily or as required by the experimental design.
- Monitoring and Endpoint Analysis:
 - Monitor the mice for any signs of toxicity.
 - At the end of the study, sacrifice the mice and collect tissues of interest (e.g., tumors, spleen, lymph nodes) for further analysis (e.g., immunohistochemistry, flow cytometry, western blotting).

Visualizations

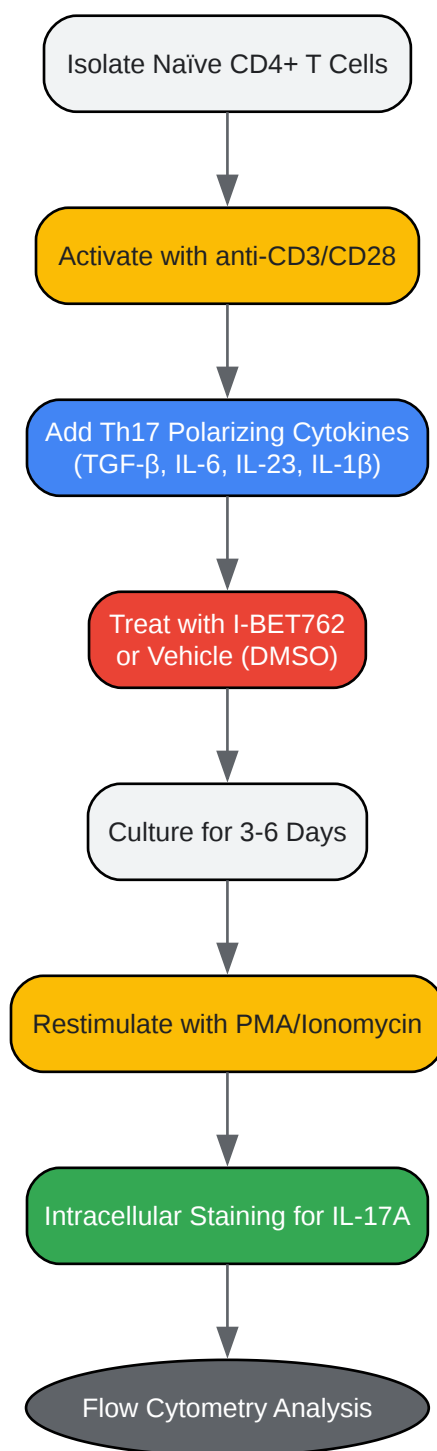
Signaling Pathway Diagram



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Caption: Mechanism of action of I-BET762 in inhibiting gene transcription.

Experimental Workflow Diagram



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Caption: Workflow for assessing the effect of I-BET762 on Th17 differentiation.

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